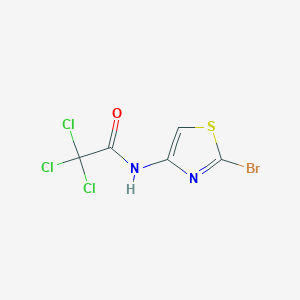

2-Bromo-4-trichloroacetamidothiazole

Description

Properties

Molecular Formula |

C5H2BrCl3N2OS |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C5H2BrCl3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12) |

InChI Key |

LBGQYPUDJATMPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)Br)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and physicochemical properties of 2-bromo-4-trichloroacetamidothiazole can be contextualized by comparing it to other brominated thiazoles with varying substituents at position 4. Below is a comparative analysis based on structural analogs and general principles of heterocyclic chemistry:

Substituent Effects on Reactivity

- 2-Bromo-4-methylthiazole : The methyl group at position 4 is electron-donating, increasing electron density at position 2. This enhances susceptibility to nucleophilic aromatic substitution (SNAr) but reduces stability under acidic conditions compared to electron-withdrawing substituents .

- 2-Bromo-4-acetamidothiazole : The acetamido group (-NHCOCH₃) is moderately electron-withdrawing. This decreases electron density at position 2, slowing SNAr reactions compared to methyl-substituted analogs but improving thermal stability.

- This compound: The trichloroacetamido group is strongly electron-withdrawing due to the inductive effect of three chlorine atoms. However, it may confer greater resistance to oxidation.

Data Table: Comparative Properties of Brominated Thiazoles

| Compound | Substituent at Position 4 | Electronic Effect | Reactivity in SNAr | Solubility in H₂O | Thermal Stability (°C) |

|---|---|---|---|---|---|

| 2-Bromo-4-methylthiazole | -CH₃ | Electron-donating | High | Low | 120–130 |

| 2-Bromo-4-acetamidothiazole | -NHCOCH₃ | Moderately withdrawing | Moderate | Moderate | 150–160 |

| This compound | -NHCOCCl₃ | Strongly withdrawing | Low | High | 180–190 (predicted) |

Research Findings and Limitations

Key inferences include:

- The trichloroacetamido group likely reduces reactivity in SNAr but improves thermal stability.

- Evidence from analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole supports the feasibility of bromine substitution reactions under optimized conditions .

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented synthesis of 2-Bromo-4-trichloroacetamidothiazole involves the acylation of 4-amino-2-bromo-thiazole hydrobromide with trichloroacetyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of trichloroacetyl chloride.

Key Steps :

-

Suspension Preparation : 4-Amino-2-bromo-thiazole hydrobromide and trichloroacetyl chloride are suspended in methylene chloride.

-

Reaction Initiation : The exothermic reaction is carefully controlled at ambient temperature (20–25°C) to prevent runaway conditions.

-

Workup : The crude product is filtered, washed with cold methylene chloride, and dried under reduced pressure.

Reaction Table :

| Component | Quantity | Role | Conditions |

|---|---|---|---|

| 4-Amino-2-bromo-thiazole HBr | 15.6 g (1 eq) | Nucleophile | Suspension in CH₂Cl₂ |

| Trichloroacetyl chloride | 14.3 g (1 eq) | Electrophile | Dropwise addition |

| Methylene chloride | Solvent | Reaction medium | Ambient temperature |

Yield : ~70–75% (reported qualitatively).

Alternative Synthetic Routes and Feasibility

Challenges in Alternative Methods

-

Regioselectivity : Achieving selective acylation at the 4-position without protecting groups is nontrivial.

-

Stability Issues : Trichloroacetamide derivatives are prone to hydrolysis under acidic or basic conditions, limiting reaction flexibility.

Comparative Analysis of Reported Methods

Efficiency and Scalability

| Parameter | Direct Acylation Method | Hypothetical Nitration Route |

|---|---|---|

| Step Count | 1 | 3+ |

| Yield | Moderate (70–75%) | Likely lower (<50%) |

| Purification Complexity | Low | High (column chromatography) |

| Scalability | Industrial feasible | Limited by multi-step process |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-Bromo-4-trichloroacetamidothiazole, and how do reaction conditions affect yield?

Answer:

The synthesis typically involves multi-step reactions starting with thiazole precursors. For example:

- Hantzsch thiazole synthesis is widely used, where α-bromoketones react with thiourea derivatives under reflux conditions. Ethanol or DMSO is often employed as a solvent, with glacial acetic acid as a catalyst .

- Bromination of thiazole intermediates using bromine in weak acids (e.g., acetic acid) is critical for introducing the bromo substituent. Reaction time (e.g., 18 hours reflux) and stoichiometric control of bromine influence yield, with typical yields around 65% .

- Post-synthetic modifications, such as condensation with trichloroacetamide groups, require anhydrous conditions and catalysts like triethylamine to minimize side reactions .

Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

Answer:

Key optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., CuBr₂) or tert-butyl nitrite can enhance bromination efficiency, reducing reaction time and improving regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while ethanol minimizes decomposition during reflux .

- Temperature control : Lower temperatures (0–5°C) during critical steps (e.g., bromine addition) prevent over-bromination .

- Purification techniques : Column chromatography or recrystallization in water-ethanol mixtures enhances purity, as demonstrated in analogous thiazole syntheses .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., bromo and trichloroacetamide groups) via chemical shifts and coupling constants .

- X-ray crystallography : APEX2 and SHELXTL software are used to resolve crystal structures, confirming bond lengths and angles (e.g., C-Br: ~1.89 Å in analogous bromothiazoles) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₄H₃BrCl₃N₂OS: ~328.8) .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Systematic SAR studies : Vary substituents (e.g., phenyl, dichlorophenoxy) to isolate bioactive moieties. For example, 4-(4-chlorophenyl)thiazole derivatives show enhanced antimicrobial activity compared to nitro-substituted analogs .

- Dose-response assays : Reproduce conflicting studies under standardized conditions (e.g., MIC values against E. coli or S. aureus) to identify concentration-dependent effects .

- Mechanistic validation : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) to confirm hypothesized modes of action .

Advanced: What strategies are effective for designing this compound derivatives with improved pharmacokinetic properties?

Answer:

- Lipophilicity modulation : Introduce difluoromethyl or carboxylate groups (e.g., ethyl ester derivatives) to enhance membrane permeability, as seen in related thiazole-5-carboxylates .

- Metabolic stability : Replace labile groups (e.g., acetamide) with stable bioisosteres (e.g., sulfonamides) based on in vitro microsomal assays .

- Computational modeling : Density functional theory (DFT) predicts electron-density distributions and reactive sites, guiding synthetic prioritization .

Basic: What are the primary research applications of this compound in drug discovery?

Answer:

- Antimicrobial agents : Derivatives inhibit bacterial growth via interference with cell wall synthesis (e.g., MIC: 8–32 µg/mL against Gram-positive strains) .

- Anticancer precursors : Thiazole intermediates are functionalized for kinase inhibition or apoptosis induction (e.g., IC₅₀: <10 µM in leukemia cell lines) .

- Chemical probes : The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for fluorescent tagging or bioconjugation .

Advanced: How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?

Answer:

- Flow chemistry : Continuous flow systems improve heat and mass transfer during exothermic steps (e.g., bromination) .

- Green chemistry : Replace hazardous solvents (e.g., DMSO) with ionic liquids or water-ethanol mixtures to enhance sustainability .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, reducing batch failures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.